4-(Benzyloxy)benzohydrazide

Description

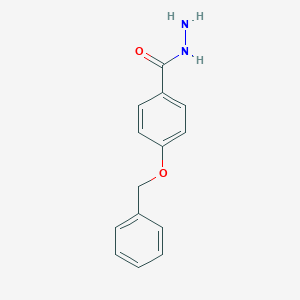

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCSSDFZRJZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364121 | |

| Record name | 4-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128958-65-6 | |

| Record name | 4-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)benzohydrazide from Ethyl 4-Hydroxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the two-step synthesis of 4-(Benzyloxy)benzohydrazide, a valuable intermediate in medicinal chemistry, starting from the readily available ethyl 4-hydroxybenzoate. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

The synthetic pathway leverages two fundamental organic reactions: a Williamson ether synthesis for the protection of a phenolic hydroxyl group, followed by the hydrazinolysis of an ester to form the desired hydrazide. This approach is efficient, scalable, and founded on well-established chemical principles. Hydrazide-hydrazone derivatives are a significant class of compounds in drug discovery, known for a wide spectrum of biological activities including antimicrobial, antitubercular, and anticonvulsant properties.[1][2] The title compound serves as a crucial building block for accessing these complex molecular architectures.

Overall Synthetic Pathway

The conversion of ethyl 4-hydroxybenzoate to this compound is achieved in two distinct, high-yielding steps. The first step involves the protection of the phenolic hydroxyl group via benzylation. The second step converts the ethyl ester functionality into the target benzohydrazide.

References

An In-depth Technical Guide to 4-(Benzyloxy)benzohydrazide: Properties, Characterization, and Applications

Executive Summary

4-(Benzyloxy)benzohydrazide is a versatile bifunctional organic compound that serves as a pivotal intermediate in synthetic chemistry. Characterized by a benzyloxy-protected phenolic group and a hydrazide moiety, this molecule is a cornerstone for constructing more complex molecular architectures, most notably hydrazones. Its derivatives are subjects of intense research in medicinal chemistry and materials science due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comprehensive technical overview of its synthesis, in-depth structural characterization, chemical properties, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Profile

This compound is a stable, solid compound under standard conditions. The presence of the hydrazide group (a potent nucleophile) and the ether linkage makes it a valuable synthon. The benzyloxy group serves as a common protecting group for the phenol, which can be cleaved under specific conditions if the free phenol is required for subsequent reaction steps.

Core Properties

A summary of the key physicochemical properties is presented below, compiled from authoritative chemical databases.[5][6]

| Property | Value | Source |

| IUPAC Name | 4-(phenylmethoxy)benzohydrazide | PubChem[5] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem[5] |

| Molecular Weight | 242.27 g/mol | PubChem[5] |

| Monoisotopic Mass | 242.105527694 Da | PubChem[5] |

| CAS Number | 128958-65-6 | PubChem[5] |

| Appearance | Solid | Ambeed |

| Topological Polar Surface Area | 64.4 Ų | PubChem[5] |

| InChIKey | LZMCSSDFZRJZIS-UHFFFAOYSA-N | PubChem[5] |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN | PubChem[5] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves a two-step process starting from a readily available phenolic ester, such as ethyl or methyl 4-hydroxybenzoate. This approach ensures high yields and purity.

Rationale Behind the Synthetic Strategy

-

Protection of the Phenolic Group: The initial step is the protection of the acidic phenolic hydroxyl group as a benzyl ether. This is crucial because the free phenol would interfere with the subsequent hydrazinolysis step. Benzyl bromide is a common alkylating agent, and a weak base like potassium carbonate is used to deprotonate the phenol without hydrolyzing the ester.[7]

-

Hydrazinolysis: The ester moiety of the protected intermediate is then converted to the desired hydrazide. Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (ethanol or methanol) to form the thermodynamically stable hydrazide.[8] This reaction is typically performed in an alcoholic solvent and driven to completion by heating under reflux.[8]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of Ethyl 4-(benzyloxy)benzoate

-

To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in acetone or DMF (10 volumes), add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 4-(benzyloxy)benzoate by recrystallization from ethanol or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 4-(benzyloxy)benzoate (1 equivalent) in absolute ethanol (15 volumes).

-

Add hydrazine hydrate (10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 10-20 hours.[8] The product will often precipitate out of the solution upon cooling.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The resulting white solid is typically of high purity.

Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Characterization Logic Diagram

Caption: Logic flow for the structural validation of the target compound.

A. Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the structure.

| Technique | Expected Observations for this compound | Rationale |

| ¹H NMR | ~4.1 ppm (br s, 2H, -NH₂) , ~5.1 ppm (s, 2H, -CH₂-) , ~7.0-7.8 ppm (m, 9H, Ar-H) , ~7.7 ppm (s, 1H, -NH-) .[8][9] | The distinct signals for the amino, methylene bridge, and aromatic protons, along with their integration values, confirm the primary structure. The broadness of the NH/NH₂ signals is due to quadrupole broadening and potential hydrogen exchange. |

| ¹³C NMR | ~70 ppm (-CH₂-) , ~115-130 ppm (Ar-C) , ~162 ppm (Ar-C-O) , ~168 ppm (C=O) .[9] | The chemical shifts are characteristic of the carbon environments: the benzylic carbon (~70 ppm), multiple aromatic carbons, and the downfield shift of the carbonyl carbon (~168 ppm) are key identifiers. |

| FT-IR (cm⁻¹) | 3180-3380 (N-H stretching) , ~1640 (C=O amide I band) , ~1600 (C=N/C=C) , ~1250 (C-O ether stretching) .[8][9][10] | These absorption bands are diagnostic for the hydrazide (-NHNH₂) and carbonyl (C=O) functional groups, as well as the benzyloxy ether linkage, confirming the presence of all key structural components. |

| Mass Spec. (MS) | [M+H]⁺ at m/z 243.11 ; [M]⁺ at m/z 242.10 .[5][6][10] | The molecular ion peak directly validates the molecular weight and formula (C₁₄H₁₄N₂O₂). Fragmentation patterns can further support the structure. |

B. Crystallographic Data

Single-crystal X-ray diffraction studies on this compound and its derivatives provide definitive proof of its three-dimensional structure and intermolecular interactions.

-

Conformation: The molecule is generally non-coplanar. The central phenyl ring of the benzoyl moiety often forms a significant dihedral angle with the benzyl group.[1][10][11][12]

-

Hydrogen Bonding: The crystal packing is dominated by intermolecular hydrogen bonds. The hydrazide group is a potent hydrogen bond donor (N-H) and acceptor (N), leading to the formation of complex supramolecular structures, often forming ribbons or sheets.[1][11][13] These interactions are critical as they influence the material's physical properties and can be relevant to its interaction with biological targets.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound is as a precursor for the synthesis of N-acylhydrazones. The terminal -NH₂ group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases.

Reaction: this compound + R-CHO/R-CO-R' → 4-(Benzyloxy)benzoylhydrazone

This reaction is foundational for creating large libraries of diverse compounds for biological screening. The resulting hydrazone core, -C(=O)-NH-N=CH-, is a recognized pharmacophore responsible for a wide range of biological activities.[10][11]

Therapeutic Potential of Derivatives:

-

Antimicrobial Agents: Many hydrazone derivatives show potent antibacterial and antifungal activity.[1][3][4]

-

Anticancer Agents: The scaffold has been incorporated into molecules designed as anticancer agents.[2]

-

Enzyme Inhibitors: Derivatives have been synthesized and evaluated as inhibitors for enzymes like monoamine oxidases (MAOs) and β-secretase (BACE-1), which are relevant targets for neurodegenerative diseases.[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood.[15] Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[15][16] An eyewash station and safety shower should be readily accessible.[16]

-

Handling: Avoid direct contact and the formation of dust.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15] It is recommended to store under an inert atmosphere (e.g., Argon) as the compound may be air-sensitive.[15] Keep away from incompatible materials.

-

First Aid Measures:

Conclusion

This compound is more than a simple chemical; it is a highly valuable building block for the synthesis of pharmacologically active molecules. Its straightforward, high-yielding synthesis and well-defined characterization profile make it an accessible and reliable tool for researchers. A thorough understanding of its properties, analytical signatures, and handling requirements, as detailed in this guide, is fundamental for its effective and safe utilization in the pursuit of novel therapeutics and advanced materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | C14H14N2O2 | CID 1526486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C14H14N2O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. unavera.de [unavera.de]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4-(Benzyloxy)benzohydrazide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-(Benzyloxy)benzohydrazide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its unique structural architecture, featuring a benzyloxy-protected phenol, a phenyl ring, and a reactive hydrazide moiety, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed, field-proven synthesis protocol, in-depth structural characterization, and a discussion of its applications in medicinal chemistry and drug development. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Core Chemical Identity

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 128958-65-6 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| IUPAC Name | 4-(phenylmethoxy)benzohydrazide | [1] |

| Synonyms | This compound, 4-Benzyloxybenzoic acid hydrazide | [1] |

Molecular Structure:

The molecular structure of this compound is characterized by a central phenyl ring substituted at the 1- and 4-positions. The 4-position is functionalized with a benzyloxy group (-OCH₂C₆H₅), which serves as a stable protecting group for the phenolic hydroxyl. The 1-position bears a carbohydrazide group (-CONHNH₂), a versatile functional group that can participate in a variety of chemical transformations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established, two-step process commencing from the readily available starting material, 4-hydroxybenzoic acid. The causality behind this synthetic route lies in the protection of the reactive phenolic hydroxyl group prior to the formation of the hydrazide to prevent unwanted side reactions.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-(benzyloxy)benzoate

This initial step is crucial for protecting the phenolic hydroxyl group as a benzyl ether. The use of a carbonate base is a mild and effective method for deprotonating the phenol, facilitating nucleophilic attack on the benzyl bromide.

-

Reagents and Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 200 mL of absolute ethanol.

-

Stir the suspension to ensure homogeneity.

-

-

Reaction:

-

Slowly add benzyl bromide (18.8 g, 0.11 mol) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Wash the solid residue with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Recrystallize the crude solid from ethanol to afford pure ethyl 4-(benzyloxy)benzoate as a white crystalline solid.

-

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the corresponding hydrazide is achieved through nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically high-yielding and proceeds readily under reflux conditions.[2]

-

Reagents and Setup:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the ethyl 4-(benzyloxy)benzoate (12.8 g, 0.05 mol) obtained from the previous step in 100 mL of absolute ethanol.

-

Warm the mixture gently if necessary to ensure complete dissolution.

-

-

Reaction:

-

Add hydrazine hydrate (12.5 mL, 0.25 mol, 5 equivalents) to the solution. The large excess of hydrazine hydrate drives the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a white precipitate is typically observed as the reaction progresses.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting this compound is typically of high purity and can be used in subsequent steps without further purification.

-

Structural Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected spectral data based on its molecular structure and data from closely related compounds.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.5-9.8 (s, 1H, -CONH-), 7.7-7.9 (d, 2H, Ar-H ortho to C=O), 7.3-7.5 (m, 5H, Ar-H of benzyl), 7.0-7.2 (d, 2H, Ar-H ortho to OCH₂), 5.1-5.3 (s, 2H, -OCH₂-), 4.3-4.5 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~160 (C-O), ~137 (quaternary C of benzyl), ~130 (CH of Ar ortho to C=O), ~128.5 (CH of benzyl), ~128 (CH of benzyl), ~127.5 (CH of benzyl), ~125 (quaternary C), ~114 (CH of Ar ortho to OCH₂), ~70 (-OCH₂-) |

| FT-IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretching, asymmetric and symmetric), ~3200 (N-H stretching of CONH), ~1640 (C=O stretching, Amide I), ~1600 (N-H bending), ~1250 (C-O stretching, aryl ether) |

| Mass Spectrometry (ESI+) | m/z: 243.11 [M+H]⁺, 265.09 [M+Na]⁺ |

Applications in Drug Discovery and Development

The benzohydrazide scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] this compound serves as a pivotal intermediate in the synthesis of more complex, biologically active molecules.

Diagram of Application Pathway:

Caption: Role of this compound in synthesizing bioactive hydrazones.

The primary utility of this compound in drug discovery lies in its facile condensation reaction with various aldehydes and ketones to form hydrazone derivatives.[9] This reaction is highly efficient and allows for the introduction of diverse structural motifs, enabling the exploration of a broad chemical space.

For instance, the reaction of this compound with substituted salicylaldehydes can yield N'-benzylidene-benzohydrazide derivatives. These compounds have been investigated for their potential as enzyme inhibitors and other therapeutic applications. The benzyloxy group can be readily removed via catalytic hydrogenation to unveil the free phenol, which can serve as a handle for further functionalization or as a key pharmacophoric feature for biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the reactivity of its hydrazide moiety provide a reliable platform for the generation of diverse compound libraries. The insights and detailed protocols provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this important building block in the quest for novel therapeutic agents.

References

- 1. This compound | C14H14N2O2 | CID 1526486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 4-(Benzyloxy)benzohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 4-(benzyloxy)benzohydrazide, a key intermediate in the synthesis of various biologically active compounds. Through a multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive structural characterization of this molecule is presented. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and quality control of benzohydrazide derivatives, offering insights into the interpretation of their spectral data and highlighting the key structural features that give rise to the observed spectroscopic signatures.

Introduction

This compound, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol , is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structure combines a benzohydrazide moiety with a benzyloxy group, providing a scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications, including antimicrobial and anticancer activities. Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers in the field.

Molecular Structure

The structural integrity of this compound is the basis for understanding its spectroscopic properties. The molecule consists of a central phenyl ring substituted at the 4-position with a benzyloxy group (-OCH₂Ph) and at the 1-position with a carbohydrazide group (-CONHNH₂).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the protons of the hydrazide moiety.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -NH- of hydrazide |

| ~7.8 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.3-7.5 | Multiplet | 5H | Ar-H (benzyl group) |

| ~7.0 | Doublet | 2H | Ar-H (ortho to OCH₂) |

| ~5.1 | Singlet | 2H | -OCH₂- |

| ~4.5 | Singlet | 2H | -NH₂ of hydrazide |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related compounds.[3][4]

Interpretation:

-

The downfield singlet at approximately 9.5 ppm is characteristic of the amide proton (-NH-), which is often broad due to quadrupole broadening and exchange.

-

The aromatic protons on the phenyl ring attached to the carbonyl group are split into two doublets, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield (~7.8 ppm) compared to the protons ortho to the electron-donating benzyloxy group (~7.0 ppm).

-

The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in the range of 7.3-7.5 ppm.

-

The singlet at around 5.1 ppm corresponds to the two methylene protons (-OCH₂-) of the benzyl group.

-

The two protons of the terminal amine group (-NH₂) of the hydrazide are expected to appear as a broad singlet around 4.5 ppm. This signal can also be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carbonyl) |

| ~160 | Ar-C (para to C=O, attached to O) |

| ~137 | Ar-C (ipso, benzyl group) |

| ~130 | Ar-CH (ortho to C=O) |

| ~129 | Ar-CH (benzyl group) |

| ~128 | Ar-CH (benzyl group) |

| ~127 | Ar-C (ipso, attached to C=O) |

| ~115 | Ar-CH (ortho to OCH₂) |

| ~70 | -OCH₂- |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related compounds.[5][6][7]

Interpretation:

-

The carbonyl carbon of the hydrazide is the most deshielded carbon and is expected to appear at approximately 165 ppm.

-

The aromatic carbon attached to the benzyloxy group is also significantly deshielded and appears around 160 ppm.

-

The remaining aromatic carbons appear in the typical range of 115-137 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.

-

The methylene carbon of the benzyl group is expected to have a chemical shift of around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Figure 2: Experimental workflow for obtaining an FTIR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H stretch (asymmetric & symmetric) | -NH₂ (hydrazide) |

| ~3200 | N-H stretch | -NH- (amide) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2950 | C-H stretch | Aliphatic (-CH₂-) |

| ~1640 | C=O stretch (Amide I) | Carbonyl (hydrazide) |

| ~1600, ~1500 | C=C stretch | Aromatic |

| ~1530 | N-H bend (Amide II) | Amide |

| 1250-1300 | C-O stretch | Aryl ether |

| 1000-1100 | C-O stretch | Alkyl ether |

Note: These are expected ranges and the exact peak positions can vary.[8][9][10][11]

Interpretation:

-

The N-H stretching vibrations of the primary amine and the secondary amide of the hydrazide group are expected in the high-frequency region (3200-3400 cm⁻¹).

-

The strong absorption band around 1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band).

-

The N-H bending vibration (Amide II band) is expected around 1530 cm⁻¹.

-

The aromatic C=C stretching vibrations will appear as a series of bands in the 1500-1600 cm⁻¹ region.

-

The C-O stretching vibrations of the aryl and alkyl ether linkages of the benzyloxy group will be observed in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 242. The fragmentation pattern will be dominated by cleavages at the weaker bonds, such as the benzylic C-O bond and the N-N bond of the hydrazide.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 135 | [C₇H₅O₂N₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: These are predicted fragments based on the structure of the molecule and known fragmentation patterns of similar compounds.[12][13]

Figure 3: Proposed mass spectrometry fragmentation pathway.

Interpretation:

-

The most prominent peak in the spectrum is often the tropylium ion at m/z 91, formed by the cleavage of the benzylic C-O bond and subsequent rearrangement. This is a very stable carbocation and its high abundance is a characteristic feature of compounds containing a benzyl group.

-

Another significant fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 4-(benzyloxy)benzoyl cation (m/z 211) or the benzoyl cation (m/z 105) after further fragmentation.

-

The loss of the entire benzyloxy group can lead to a fragment at m/z 135.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) as the ionization method.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. The characteristic signals and fragmentation patterns discussed in this guide serve as a reliable reference for the identification and characterization of this important synthetic intermediate. By understanding the correlation between the molecular structure and the spectroscopic data, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

- 1. This compound | C14H14N2O2 | CID 1526486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

Solubility and Stability of 4-(Benzyloxy)benzohydrazide: A Comprehensive Analysis for Preformulation and Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-(Benzyloxy)benzohydrazide is a versatile chemical intermediate featuring a hydrazide moiety, which is a key structural alert in many pharmaceutically active compounds.[1][2] The successful development of any new chemical entity into a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive framework for characterizing this compound. It moves beyond a simple data sheet to deliver field-proven insights into experimental design, elucidates the causality behind methodological choices, and presents robust, self-validating protocols for determining its solubility and stability profiles. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical workflows required to advance compounds of this class through the development pipeline.

Introduction and Physicochemical Foundation

This compound (C₁₄H₁₄N₂O₂) is an organic compound featuring a central phenyl ring substituted with a hydrazide group (-CONHNH₂) and a benzyloxy group (-OCH₂C₆H₅). The interplay between the polar, hydrogen-bonding hydrazide group and the large, hydrophobic benzyloxy and phenyl moieties dictates its behavior in various solvent systems and its susceptibility to degradation. Understanding these characteristics is a prerequisite for any rational formulation strategy, from initial in-vitro assays to final dosage form design.

Forced degradation studies are a cornerstone of this process, providing critical insights into degradation pathways and helping to develop stability-indicating analytical methods.[3][4] The International Conference on Harmonization (ICH) guidelines mandate such stress testing to identify likely degradation products and demonstrate the specificity of analytical procedures.[3]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem[5] |

| Molecular Weight | 242.27 g/mol | PubChem[5] |

| IUPAC Name | 4-(phenylmethoxy)benzohydrazide | PubChem[5] |

| CAS Number | 128958-65-6 | PubChem[5] |

Solubility Profile: From Theory to Practice

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of this compound suggests a complex solubility profile. The large, non-polar surface area contributed by the two phenyl rings predicts poor aqueous solubility, while the hydrazide group, capable of acting as both a hydrogen bond donor and acceptor, can interact with polar solvents.

Drawing an analogy from the structurally similar 4-benzyloxyaniline, we can anticipate limited solubility in water, moderate solubility in polar protic solvents like alcohols, and potentially higher solubility in non-polar organic solvents.[6] However, theoretical prediction is no substitute for empirical determination.

Causality of Solvent Selection

A robust solubility assessment requires testing in a diverse set of solvents that represent a range of polarities, proticities, and dielectric constants. This is not an arbitrary selection; it is a systematic approach to probe the intermolecular forces that govern solvation.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydrazide group. Their effectiveness will depend on the balance between these favorable interactions and the energy penalty of solvating the large hydrophobic benzyloxy group. Protic solvents may also decrease the nucleophilic reactivity of the hydrazide.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have high dielectric constants, which can help to dissolve polar molecules. DMSO is often a powerful solvent for hydrazide-hydrazones.[1]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the hydrophobic portions of the molecule through van der Waals forces.

-

Pharmaceutical Buffers (e.g., pH 4.5 Acetate, pH 7.4 Phosphate): Essential for understanding solubility in physiologically relevant media. The hydrazide moiety is weakly basic and may exhibit pH-dependent solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility, a self-validating system that ensures saturation is achieved.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C) and a constant agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24-48 hours. A preliminary kinetic study can confirm the time required to reach a plateau.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to ensure clear separation of the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Express the solubility in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Solubility Data Template for this compound

| Solvent/Medium | Polarity Index | H-Bonding | Solubility at 25°C (mg/mL) | Classification |

| Water | 10.2 | Donor/Acceptor | Experimental Data | e.g., Insoluble |

| pH 7.4 Buffer | ~10.2 | Donor/Acceptor | Experimental Data | e.g., Sparingly Soluble |

| Ethanol | 4.3 | Donor/Acceptor | Experimental Data | e.g., Soluble |

| Acetonitrile | 5.8 | Acceptor | Experimental Data | e.g., Freely Soluble |

| DMSO | 7.2 | Acceptor | Experimental Data | e.g., Very Soluble |

| Dichloromethane | 3.1 | None | Experimental Data | e.g., Soluble |

| Toluene | 2.4 | None | Experimental Data | e.g., Sparingly Soluble |

Stability Profile and Forced Degradation

Stability testing is crucial for identifying potential degradation products, establishing degradation pathways, and ensuring the safety and efficacy of a drug substance.[3][8] Forced degradation, or stress testing, intentionally exposes the API to conditions more severe than accelerated stability testing to provoke degradation. A successful study should aim for 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[4]

Potential Degradation Pathways

The hydrazide functional group is susceptible to several degradation mechanisms:

-

Hydrolysis: The amide bond within the hydrazide is prone to cleavage under both acidic and basic conditions, which would yield 4-(benzyloxy)benzoic acid and hydrazine.

-

Oxidation: The lone pairs of electrons on the nitrogen atoms make the hydrazide group susceptible to oxidation, which can lead to a variety of products, including diazenes or the cleavage of the N-N bond.

-

Photolysis: The aromatic rings can absorb UV light, potentially leading to photolytic degradation.

-

Thermolysis: Degradation can occur at elevated temperatures.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to be stability-indicating.

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Solvents for dissolution (e.g., Acetonitrile:Water 50:50)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Equipment: HPLC-UV/PDA system, pH meter, heating block or oven, photostability chamber.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Include a control sample (unstressed) stored at 5°C.

-

Acid Hydrolysis: Mix with 0.1 N HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Base-catalyzed reactions are often faster.

-

Oxidative Degradation: Mix with 3-6% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 105°C) for a set time. Also, heat a solution of the API.

-

Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Quenching: After the exposure period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to the same final concentration with the mobile phase.

-

HPLC Analysis: Analyze all stressed samples, the control sample, and a blank (stressed solvent) by a stability-indicating HPLC method. The use of a Photo-Diode Array (PDA) detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent peak.

-

Determine the retention times and peak areas of any new impurity peaks.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in impurity peak areas.

-

Assess the peak purity of the parent peak in all chromatograms to confirm the method's ability to resolve it from degradants.

-

Caption: Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Method

The core of a stability study is a validated analytical method that can accurately measure the concentration of the API without interference from excipients, impurities, or degradation products.

-

Technique: Reverse-phase HPLC with UV detection is the workhorse for this type of analysis.[9][10]

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds of varying polarities.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by the forced degradation study itself, demonstrating that all degradation products are resolved from the parent peak.

Synthesis and Recommendations

Based on the structural analysis and established chemical principles, the following insights can guide the handling and development of this compound:

-

Solvent Selection for Formulation: For aqueous formulations, the use of co-solvents (e.g., ethanol, propylene glycol) or solubility enhancers will likely be necessary. For organic-based formulations, solvents like DMSO or acetonitrile could be suitable, but their toxicological profiles must be considered.

-

pH Control: Given the susceptibility of the hydrazide to hydrolysis, formulations should be buffered to a pH of maximum stability, which must be determined experimentally through a pH-rate profile study. Typically, a neutral or slightly acidic pH may be optimal.

-

Protection from Oxidation and Light: The potential for oxidative and photolytic degradation suggests that the final product may need to be protected from light and manufactured under an inert atmosphere (e.g., nitrogen). The inclusion of antioxidants could also be evaluated.

-

Storage Conditions: The compound should be stored in well-sealed containers, protected from light, and at controlled room temperature or refrigerated to minimize thermal and hydrolytic degradation.

Conclusion

The systematic characterization of this compound's solubility and stability is a non-negotiable step in its journey from a chemical entity to a therapeutic candidate. This guide provides the strategic framework and detailed protocols necessary to generate this critical data package. By understanding the molecule's inherent properties and its response to environmental stresses, researchers can de-risk development, design robust formulations, and ensure the quality, safety, and efficacy of the final drug product. The application of these principles and methodologies will build a solid foundation for successful preclinical and clinical development.

References

- 1. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. This compound | C14H14N2O2 | CID 1526486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-(Benzyloxy)benzohydrazide Derivatives

Abstract: The 4-(benzyloxy)benzohydrazide scaffold represents a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising lead compounds for drug discovery. This technical guide provides a comprehensive analysis of the molecular mechanisms of action underlying the biological effects of these compounds. We will delve into their primary roles as enzyme inhibitors, explore their impact on critical signaling pathways, and elucidate the experimental methodologies used to characterize their activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class.

Introduction: The Benzohydrazide Scaffold in Drug Discovery

Hydrazides and their corresponding hydrazone derivatives (-CONH-N=CH-) are a cornerstone of modern medicinal chemistry, recognized for their broad range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The active pharmacophore is often considered the hydrazide-hydrazone moiety itself, which can chelate metal ions and form hydrogen bonds, allowing for effective interaction with biological targets.[1]

The this compound structure incorporates this active moiety within a specific framework, featuring a benzyloxy group that can be readily modified to fine-tune the molecule's steric and electronic properties. This structural versatility allows for the targeted design of derivatives with enhanced potency and selectivity against various biological targets. This guide will synthesize the current understanding of how these derivatives function at a molecular level.

Core Mechanism: Multi-Target Enzyme Inhibition

The most extensively documented mechanism of action for this compound derivatives is the inhibition of various key enzymes implicated in human disease.

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. Their inhibition is a validated strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.

Several studies have shown that tosylated acyl hydrazone derivatives, which share the core benzohydrazide structure, are potent inhibitors of both MAO-A and MAO-B.[2] For instance, compound 3o , featuring a 3-fluoro substitution, was identified as a highly potent and selective inhibitor of MAO-A.[2] Conversely, compound 3s , with a 3-nitro group, demonstrated the most potent inhibition of MAO-B.[2] Kinetic studies revealed that these compounds act as reversible and competitive inhibitors , suggesting they bind to the active site of the enzyme, competing with the natural substrate.[2] Molecular docking simulations further support this, indicating that the derivatives fit within the enzyme's active site cavity.[2][3][4]

Inhibition of β-Secretase (BACE-1)

BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's disease patients. Inhibition of BACE-1 is therefore a primary therapeutic target. Certain tosylated benzohydrazide derivatives have been identified as effective BACE-1 inhibitors.[2] Specifically, compounds 3e , 3f , and 3n exhibited inhibitory activity with IC50 values in the low micromolar range, comparable to or better than the reference standard quercetin.[2]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Benzohydrazide derivatives have been successfully developed to target several key kinases.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A series of novel benzohydrazide derivatives incorporating a dihydropyrazole moiety were synthesized and found to be potent EGFR kinase inhibitors.[5] Compound H20 was exceptionally potent, exhibiting an IC50 of 0.08 µM against the EGFR enzyme and sub-micromolar antiproliferative activity against multiple cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver).[5]

-

Microtubule Affinity Regulating Kinase 4 (MARK4): MARK4 is considered a drug target for cancer and neurodegenerative diseases. Recently, 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were identified as potent MARK4 inhibitors.[6] Two lead compounds, H4 and H19 , inhibited MARK4 in the nanomolar range and selectively inhibited the growth of MCF-7 and A549 cancer cells by inducing apoptosis.[6]

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a validated target for agricultural fungicides. A novel series of benzohydrazide derivatives bearing a 4-aminoquinazoline moiety demonstrated potent fungicidal activity.[7] The mechanism was traced to the effective inhibition of SDH.[7] The lead compound, A6 , not only inhibited SDH with an IC50 of 11.02 µM but was also shown to disrupt the fungal cell membrane integrity, leading to the leakage of cellular contents.[7]

The diverse enzyme targets for this class of compounds are summarized below.

Caption: Diverse enzyme targets of this compound derivatives.

Quantitative Data Summary

The inhibitory potency of representative derivatives against their respective targets is summarized in the tables below.

Table 1: Enzyme Inhibitory Activity of Selected Benzohydrazide Derivatives

| Compound ID | Target Enzyme | IC50 / Ki Value | Inhibition Type | Source |

|---|---|---|---|---|

| 3o | MAO-A | Ki = 0.35 µM | Reversible Competitive | [2] |

| 3s | MAO-B | Ki = 1.97 µM | Reversible Competitive | [2] |

| 3n | BACE-1 | IC50 = 8.47 µM | N/A | [2] |

| H20 | EGFR | IC50 = 0.08 µM | N/A | [5] |

| H4 | MARK4 | IC50 = 149.21 nM | N/A | [6] |

| A6 | SDH (R. solani) | IC50 = 11.02 µM | N/A |[7] |

Table 2: Antiproliferative Activity (IC50) of Selected Benzohydrazide Derivatives

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Source |

|---|---|---|---|---|---|

| H20 | 0.46 µM | 0.29 µM | 0.15 µM | 0.21 µM | [5] |

| H4 | 45.24 µM | 27.39 µM | N/A | N/A | [6] |

| H19 | 61.50 µM | 34.37 µM | N/A | N/A |[6] |

Advanced Mechanisms and Cellular Effects

Beyond direct enzyme inhibition, certain derivatives engage in more complex mechanisms of action.

Disruption of Protein-Protein Interactions (PPIs)

A closely related series of benzyloxy benzamide derivatives has shown significant promise in the treatment of ischemic stroke.[8] Their mechanism involves the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[8] Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) during a stroke leads to excessive nNOS activation via its link to PSD95, causing neuronal damage. By specifically blocking the PSD95-nNOS association, these compounds prevent downstream neurotoxicity without the side effects of direct NMDAR antagonists.[8]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Benzohydrazide Derivatives

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities of its derivatives.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel benzohydrazide derivatives. We delve into their significant potential as anticancer, antimicrobial, and antioxidant agents, supported by detailed experimental protocols, mechanistic insights, and in silico analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical moiety for the discovery of new therapeutic agents.

The Benzohydrazide Core: A Privileged Scaffold in Drug Discovery

Benzohydrazide (C₇H₈N₂O) is a relatively simple organic structure, yet it serves as a powerful pharmacophore—a molecular feature responsible for a drug's pharmacological activity.[2][3] Its derivatives, particularly hydrazones formed through condensation with various aldehydes and ketones, exhibit a remarkable breadth of biological activities.[1] This versatility stems from the hydrazone moiety's (-CO-NH-N=CH-) ability to form stable complexes with various enzymes and receptors, often through hydrogen bonding and chelation. Researchers have successfully developed benzohydrazide derivatives with potent anti-inflammatory, anticonvulsant, anticancer, antitubercular, and antimicrobial properties.[1][2][4][5]

This guide synthesizes current research to provide a practical framework for investigating these compounds, focusing on the causal links between chemical structure, experimental design, and observed biological outcomes.

Synthesis of Benzohydrazide Derivatives: The Hydrazone Pathway

The predominant method for synthesizing biologically active benzohydrazide derivatives is the Schiff base condensation. This reaction typically involves the condensation of a benzohydrazide with a selected aldehyde or ketone, often under acidic catalysis, to yield the corresponding benzoylhydrazone.[4] The simplicity of this reaction allows for the creation of large, diverse libraries of compounds by varying the substituents on either the benzohydrazide or the aldehyde/ketone partner.

General Synthesis Workflow

Caption: General workflow for synthesizing benzohydrazide derivatives.

Experimental Protocol: Synthesis of a Novel Benzoylhydrazone

This protocol describes a standard, self-validating method for synthesizing a benzohydrazide derivative. The validation lies in the characterization steps (TLC, melting point, spectroscopy), which confirm reaction completion and product purity.

-

Reactant Preparation: Dissolve benzohydrazide (0.01 mol) in a suitable solvent such as ethanol or water (10 mL) in a round-bottom flask. In a separate beaker, dissolve an equimolar amount (0.01 mol) of the desired substituted aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) in the same solvent.

-

Condensation Reaction: Add the aldehyde solution to the benzohydrazide solution. Add a few drops of an acid catalyst (e.g., concentrated hydrochloric acid or glacial acetic acid) to the mixture.[6]

-

Reaction Monitoring: Stir the mixture at room temperature for 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: As the reaction proceeds, a solid precipitate will typically form. Collect the crude solid by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent like petroleum ether to remove unreacted aldehyde. Recrystallize the crude product from a suitable solvent (e.g., absolute ethanol) to obtain the purified benzohydrazide derivative.

-

Characterization: Dry the purified product in a vacuum desiccator. Confirm its identity and purity by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[4][6]

Anticancer Activity: Targeting Cellular Proliferation

Benzohydrazide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines including lung (A549), breast (MCF-7), cervical (HeLa), and liver (HepG2).[3][7] Their mechanisms of action are diverse, often involving the inhibition of key proteins that regulate cell growth and survival.[8]

Mechanism of Action: EGFR Kinase Inhibition

One of the most critical targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in tumor proliferation and survival.[3] Overexpression of EGFR is common in many solid tumors. Certain benzohydrazide derivatives containing dihydropyrazole moieties have been designed as potent EGFR inhibitors.[3] They act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade that leads to cell proliferation.

Caption: Inhibition of the EGFR signaling pathway by a benzohydrazide derivative.

Data Summary: In Vitro Anticancer Activity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference |

| H20 | Dihydropyrazole-Benzohydrazide | HeLa (Cervical) | 0.15 | [3] |

| H20 | Dihydropyrazole-Benzohydrazide | HepG2 (Liver) | 0.21 | [3] |

| H20 | Dihydropyrazole-Benzohydrazide | MCF-7 (Breast) | 0.29 | [3] |

| H20 | Dihydropyrazole-Benzohydrazide | A549 (Lung) | 0.46 | [3] |

| Compound 4 | Bromo-Benzoylhydrazone | HCT 116 (Colon) | 1.88 | [2] |

| C8 | Pyrrolyl-Benzohydrazide | A549 (Lung) | <10 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test benzohydrazide derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[4] Benzohydrazide derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[1][9]

Mechanism of Action: Targeting InhA in Mycobacterium tuberculosis

A key target for antitubercular drugs is the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of the mycobacterial cell wall.[6] Molecular docking studies have shown that benzohydrazide derivatives can fit into the active site of InhA, forming interactions that inhibit its function and disrupt cell wall synthesis, leading to bacterial death.[4] This mechanism is particularly relevant as it is also the target of the frontline tuberculosis drug Isoniazid, which is itself a hydrazide derivative.

Data Summary: In Vitro Antimicrobial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| S3 | Thiophene-Benzoylhydrazone | E. coli (Gram-negative) | < 6.25 | [4] |

| S3 | Thiophene-Benzoylhydrazone | A. niger (Fungus) | < 6.25 | [4] |

| J4 | Bromo-hydroxy-Benzoylhydrazone | S. aureus (Gram-positive) | Not specified, but high activity | |

| T1 | Methoxy-Benzoylhydrazone | S. aureus (Gram-positive) | Not specified, but high activity | [6] |

| 6b, 6c, 6d | Pyrazole-Benzohydrazide | Various bacteria & fungi | Not specified, but "remarkable" | [9] |

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.

-

Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, or A. niger) evenly over the surface of the agar plate.

-

Well Creation: Aseptically punch wells (5-6 mm in diameter) into the seeded agar plates.

-

Compound Loading: Prepare solutions of the test benzohydrazide derivatives in a suitable solvent like DMSO (e.g., 1 mg/mL).[6] Pipette a fixed volume (e.g., 50-100 µL) of the test compound solutions, a solvent control (DMSO), and a standard antibiotic (e.g., Gentamycin) into separate wells.[4]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.[4][6]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) and In Silico Design

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For benzohydrazide derivatives, SAR studies, often complemented by computational methods like molecular docking, provide invaluable insights.[10][11]

-

Role of Substituents: The nature and position of substituents on the aromatic rings can drastically alter activity. For example, electron-donating groups like methoxy (-OCH₃) have been shown to enhance the antioxidant and antimicrobial activity of some derivatives.[6] Conversely, electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) can increase anticancer potency.[7]

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the benzohydrazide derivative) when bound to a target protein.[3][10] It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's active site. This information is crucial for optimizing lead compounds to improve their binding affinity and, consequently, their biological efficacy.

Caption: Conceptual diagram of a benzohydrazide ligand docked in a protein's active site.

Conclusion and Future Directions

The benzohydrazide scaffold is a proven platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which have yielded potent anticancer and antimicrobial compounds. The research highlighted in this guide demonstrates that by combining rational design, guided by SAR and in silico modeling, with robust biological screening protocols, the full potential of these derivatives can be realized.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy and reduce off-target toxicity.

-

In Vivo Studies: Progressing promising candidates from in vitro assays to preclinical animal models to evaluate their safety, pharmacokinetics, and therapeutic efficacy.

-

Mechanism Elucidation: Investigating novel mechanisms of action beyond well-known targets to uncover new therapeutic opportunities and combat drug resistance.

The continued exploration of benzohydrazide chemistry holds significant promise for addressing critical unmet needs in oncology and infectious diseases.

References

- 1. viva-technology.org [viva-technology.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. psecommunity.org [psecommunity.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Benzyloxy)benzohydrazide: A Versatile Precursor for the Synthesis of Bio-active Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 4-(Benzyloxy)benzohydrazide has emerged as a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its utility stems from two key structural features: the reactive hydrazide functional group, which serves as a linchpin for various cyclization reactions, and the benzyloxy group, a stable and reliable protecting group for the phenolic hydroxyl function. This protecting group ensures that the phenol does not interfere with the primary reactions of the hydrazide moiety and can be easily removed in the final stages of a synthetic sequence to yield the desired phenolic derivatives, which are often crucial for biological activity.

This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a pivotal building block in the construction of several important heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the established biological significance of the resulting scaffolds.

Synthesis of the Core Precursor: this compound

The journey begins with the preparation of the title compound. A common and efficient method involves a two-step process starting from 4-hydroxybenzoic acid. The first step is the protection of the phenolic hydroxyl group via benzylation, followed by the conversion of the resulting carboxylic acid ester to the desired hydrazide through hydrazinolysis.

Step 1: Benzylation of 4-Hydroxybenzoate The initial benzylation protects the acidic phenolic proton, preventing it from interfering with the subsequent hydrazinolysis step. This is typically achieved by reacting a methyl or ethyl ester of 4-hydroxybenzoic acid with benzyl chloride or benzyl bromide under basic conditions.

Step 2: Hydrazinolysis of the Ester The ester is then converted to the hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in an alcoholic solvent under reflux. The hydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization. This method is analogous to the preparation of other benzohydrazides from their corresponding esters.[1]

References

An In-Depth Technical Guide to the Crystal Structure of 4-(Benzyloxy)benzohydrazide Analogs

This guide provides a comprehensive exploration of the synthesis, crystallization, and structural elucidation of 4-(benzyloxy)benzohydrazide and its analogs. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the critical experimental details and underlying scientific principles that govern the three-dimensional architecture of these versatile compounds. By understanding their crystal structure, we unlock insights into their physicochemical properties and biological activities, paving the way for rational drug design and the development of novel functional materials.

Introduction: The Significance of Benzohydrazides